molecular formula C9H11ClN2O B1525059 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride CAS No. 1315368-42-3

7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

Cat. No. B1525059
M. Wt: 198.65 g/mol
InChI Key: IMMVVYYLKFAGLH-UHFFFAOYSA-N
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Description

7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their diverse biological activities . A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives .


Molecular Structure Analysis

The molecular structure of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is characterized by a THIQ nucleus . THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .


Chemical Reactions Analysis

The chemical reactions involving THIQs are complex and involve various steps. For instance, the synthesis of C(1)-substituted THIQs involves the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .

Scientific Research Applications

Pharmacological Selectivity and Inhibition

  • The selectivity and inhibitory mechanisms of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives towards phenylethanolamine N-methyltransferase (PNMT) versus alpha2-adrenoceptors have been studied. The presence of the aminosulfonyl group and its acidic hydrogen is key to selectivity, which is not solely based on the acidity but likely involves other characteristics like the electron-withdrawing nature of the aminosulfonyl group (Grunewald et al., 1997).

Antimalarial Activity

  • The synthesis and evaluation of tebuquine analogues, maintaining the tetrahydroisoquinoline moiety, have shown significant antimalarial activity. The study emphasizes the crucial role of the 4-hydroxyaniline side chain in antimalarial efficacy, with molecular modeling revealing insights into drug-heme interactions (O’Neill et al., 1997).

Neurochemical Effects

  • Research into 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has demonstrated their ability to transiently increase locomotor activity in mice, suggesting potential neurochemical roles. Some derivatives were detected in the brain post-administration, indicating their ability to cross the blood-brain barrier and potentially affect central nervous system functioning (Nakagawa et al., 1996).

Anticancer Research

  • Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as anticancer agents, highlighting the utility of the tetrahydroisoquinoline skeleton in developing potent cytotoxic agents. This research underscores the importance of the 1,2,3,4-tetrahydroisoquinoline moiety in biologically active molecules with potential pharmaceutical applications (Redda et al., 2010).

Novel Synthesis and Evaluation

  • An efficient synthesis approach has led to new derivatives with significant antibacterial properties, highlighting the versatility of tetrahydroisoquinoline compounds in combating bacterial infections. The modification of the phenyl ring in these derivatives has been crucial for enhancing their antibacterial activity (Al-Hiari et al., 2007).

Safety And Hazards

While the specific safety and hazards of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride are not mentioned in the retrieved sources, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions in the research of THIQ analogs include the development of novel THIQ analogs with potent biological activity . There is also a focus on the development of new and environmentally friendly methods for the synthesis of THIQ derivatives .

properties

IUPAC Name

7-amino-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-7-2-1-6-3-4-11-9(12)8(6)5-7;/h1-2,5H,3-4,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMVVYYLKFAGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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